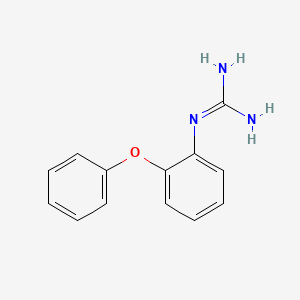
1-(2-Phenoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxyphenyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 1-(2-Phenoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-phenoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-phenoxyaniline to yield the target compound. Industrial production methods often employ catalytic guanylation reactions using carbodiimides and amines, which provide a more efficient and scalable route for synthesis .
化学反应分析
1-(2-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and phenyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure conditions .
科学研究应用
1-(2-Phenoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles. Its strong basicity makes it a valuable catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases where guanidine derivatives have shown efficacy.
作用机制
The mechanism of action of 1-(2-Phenoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites .
相似化合物的比较
1-(2-Phenoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.
1-(2-Chlorophenyl)guanidine:
1-(2-Nitrophenyl)guanidine:
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-(2-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C13H13N3O/c14-13(15)16-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChI 键 |
JUNKLMXNZQXTJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


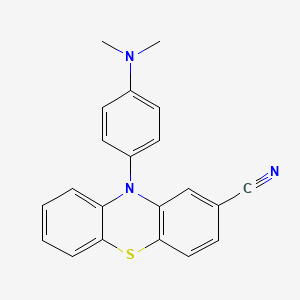
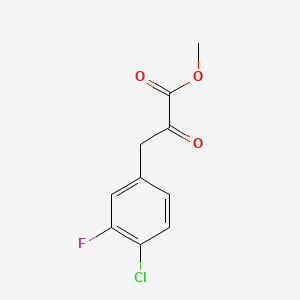
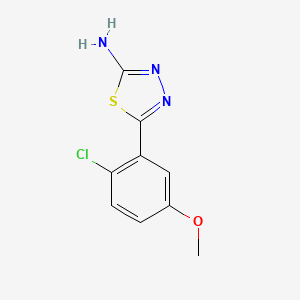
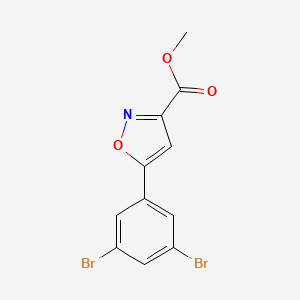
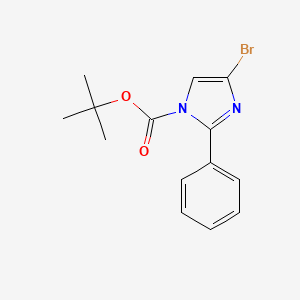



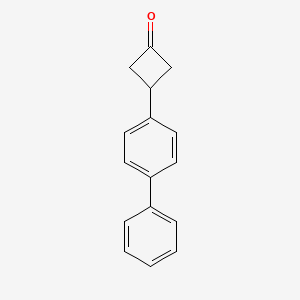


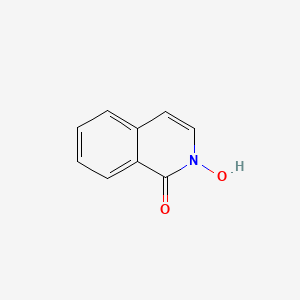
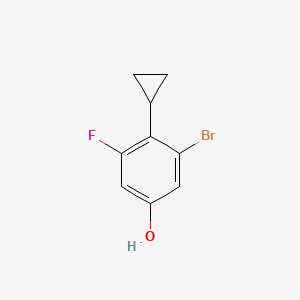
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
